1-tert-butyl-5-formyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
1-tert-butyl-5-formylpyrrolo[2,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-13(2,3)16-7-10(5-14)11-4-9(8-17)6-15-12(11)16/h4,6-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBGTILLAONBGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C2=C1N=CC(=C2)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-tert-butyl-5-formyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
1-tert-butyl-5-formyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the formyl group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution . Major products formed from these reactions depend on the specific conditions and reagents used but can include a wide range of functionalized derivatives .
Scientific Research Applications
1-tert-butyl-5-formyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has a broad range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its potential bioactivity.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-tert-butyl-5-formyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
- Substituents : Trifluoromethyl (CF₃) at position 5 vs. formyl (CHO) in the target compound.
- Impact : The CF₃ group is highly electron-withdrawing and lipophilic, enhancing metabolic stability and membrane permeability compared to the formyl group. This substitution is common in medicinal chemistry to optimize pharmacokinetics .
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
- Substituents : Phenylsulfonyl at position 1 vs. tert-butyl in the target compound.
- The tert-butyl group, in contrast, provides steric bulk, which may hinder undesired side reactions .
Chromeno[2,3-b]pyridine Derivatives
Chromeno[2,3-b]pyridines share a fused benzene-pyridine-pyrrole system, differing from the pyrrolo[2,3-b]pyridine core. Key examples include:
2,4-Diamino-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
2,4-Diamino-7-hydroxy-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
- Substituents : Additional hydroxy group at position 5.
- Performance: Achieved 97.54% inhibition efficiency under similar conditions, highlighting the synergistic effect of hydroxyl and amino groups .
Biological Activity
1-tert-butyl-5-formyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a compound belonging to the pyrrolo[2,3-b]pyridine family, which has garnered attention due to its potential biological activities. This article aims to present a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 226.26 g/mol. The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties such as anti-inflammatory, anticancer, and enzyme inhibition activities.
1. Anti-inflammatory Activity
Several studies have reported the anti-inflammatory properties of pyrrolo[2,3-b]pyridine derivatives. For instance, compounds from this family have shown significant inhibition of pro-inflammatory cytokines like TNF-α in macrophages exposed to lipopolysaccharides (LPS) .
2. Anticancer Potential
Research indicates that pyrrolo[2,3-b]pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that specific derivatives could induce apoptosis in cancer cells through modulation of apoptotic pathways .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the pyrrole ring can significantly influence the biological activity of these compounds. For example:
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| 1 | 0.8 | PDE4B inhibitor |
| 11h | >10 | Weakly active against CNS receptors |
This table summarizes the inhibitory activity against phosphodiesterase type 4B (PDE4B), which is crucial for inflammatory responses .
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of pyrrolo[2,3-b]pyridine derivatives and evaluated their biological profiles. The study found that certain compounds exhibited potent PDE4B inhibition with IC50 values comparable to established inhibitors like rolipram .
Case Study 2: Antioxidant Activity
Another investigation focused on the antioxidant properties of pyrrolopyridine derivatives. The results indicated that some compounds displayed significant free radical scavenging abilities, suggesting potential applications in oxidative stress-related diseases .
Q & A
Basic Synthesis: What are the common synthetic routes for 1-tert-butyl-5-formyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile?
The synthesis typically involves multi-step reactions starting from pyrrole or pyridine derivatives. A key step is the introduction of the tert-butyl group via Boc (tert-butoxycarbonyl) protection, followed by formylation at the 5-position. For example:
- Cyclization : Reacting nitrile-containing precursors with formylating agents (e.g., DMF/POCl₃) under controlled pH and temperature to install the formyl group .
- Substituent Tuning : Modifying the pyrrolo[2,3-b]pyridine core using active methylene reagents to introduce functional groups, as demonstrated in analogous compounds .
- Boc Protection : Using di-tert-butyl dicarbonate to protect the pyrrole nitrogen, ensuring regioselectivity during subsequent reactions .
Basic Characterization: How is the structure of this compound validated experimentally?
Key spectroscopic techniques include:
- NMR : H and C NMR to confirm substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, formyl proton at ~9.8 ppm) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₆N₃O: theoretical vs. observed).
- X-ray Crystallography : Resolving crystal structures of related pyrrolo[2,3-b]pyridines to confirm bond angles and spatial arrangements .
Basic Reactivity: What are the reactivity trends of the formyl group in this compound?
The 5-formyl group is electrophilic and participates in:
- Nucleophilic Additions : Reactions with amines (e.g., hydrazines for hydrazone formation) or Grignard reagents .
- Condensation Reactions : Knoevenagel or Aldol condensations to extend conjugation, useful in creating fluorescent probes .
- Reduction : Selective reduction to a hydroxymethyl group using NaBH₄ or LiAlH₄, preserving the nitrile functionality .
Advanced Synthesis: How can Suzuki-Miyaura coupling be optimized for derivatives of this compound?
To functionalize the pyrrolo[2,3-b]pyridine core:
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for coupling with aryl/heteroaryl boronic acids .
- Solvent and Temperature : DMF or THF at 80–100°C under inert atmosphere to enhance cross-coupling efficiency .
- Protection Strategies : Protect the formyl group temporarily (e.g., as an acetal) to prevent side reactions during coupling .
Advanced Data Analysis: How to resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Purity Issues : Validate compound purity via HPLC (>95%) and control for residual solvents .
- Assay Variability : Replicate assays under standardized conditions (e.g., kinase inhibition studies with ATP concentrations fixed at 1 mM) .
- Structural Confirmation : Re-examine NMR and MS data to rule out regioisomeric impurities, which can drastically alter activity .
Advanced Computational Modeling: What strategies predict target binding modes for this compound?
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., JAK2 or EGFR), focusing on hydrogen bonds between the formyl group and catalytic lysine residues .
- MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of the ligand-protein complex, using AMBER or GROMACS .
- QSAR Studies : Correlate substituent effects (e.g., tert-butyl bulkiness) with activity data to guide synthetic prioritization .
Advanced Functionalization: How to introduce bioorthogonal handles for click chemistry applications?
- Alkyne Installation : React the formyl group with propargylamine to form a propargylimine, enabling CuAAC (copper-catalyzed azide-alkyne cycloaddition) .
- Tetrazine Ligation : Incorporate trans-cyclooctene (TCO) via condensation, allowing rapid conjugation with tetrazine-modified biomolecules .
- Protection-Deprotection : Use tert-butyl esters or silyl ethers to temporarily mask reactive sites during multi-step modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
